molecular formula C23H26N4O2 B5161601 (4S,4aS,8aS)-4-phenyl-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol

(4S,4aS,8aS)-4-phenyl-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol

Cat. No.: B5161601
M. Wt: 390.5 g/mol
InChI Key: ARHONXWUWLFCDE-GREBRCKQSA-N
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Description

(4S,4aS,8aS)-4-phenyl-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4aS,8aS)-4-phenyl-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline ring system, the introduction of the oxadiazole moiety, and the final coupling with the pyridine derivative. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(4S,4aS,8aS)-4-phenyl-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (4S,4aS,8aS)-4-phenyl-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol may be studied for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to fields such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (4S,4aS,8aS)-4-phenyl-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4S,4aS,8aS)-4-phenyl-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol include other quinoline derivatives, oxadiazole-containing compounds, and pyridine-based molecules. Examples include:

  • Quinoline
  • 1,2,4-Oxadiazole
  • Pyridine

Uniqueness

What sets this compound apart is its unique combination of these functional groups, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

(4S,4aS,8aS)-4-phenyl-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c28-23(17-8-2-1-3-9-17)13-15-27(20-12-5-4-10-18(20)23)16-21-25-22(26-29-21)19-11-6-7-14-24-19/h1-3,6-9,11,14,18,20,28H,4-5,10,12-13,15-16H2/t18-,20-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHONXWUWLFCDE-GREBRCKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CCN2CC3=NC(=NO3)C4=CC=CC=N4)(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)[C@@](CCN2CC3=NC(=NO3)C4=CC=CC=N4)(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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